

Application Notes and Protocols: (S,S)-J-113397 in Conditioned Place Preference Studies

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Compound of Interest

Compound Name: (S,S)-J-113397

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These application notes provide a comprehensive overview of the use of **(S,S)-J-113397**, a selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, in conditioned place preference (CPP) studies. This document details the experimental protocols for investigating the role of the NOP receptor system in the rewarding effects of opioids and psychostimulants, presents quantitative data from key studies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

(S,S)-J-113397 is a potent and selective non-peptidyl antagonist of the NOP receptor (also known as the opioid receptor-like 1 or ORL-1 receptor). The endogenous ligand for this receptor, N/OFQ, is implicated in a variety of physiological processes, including pain modulation, anxiety, and reward. Preclinical evidence suggests that the N/OFQ-NOP system acts as a negative modulator of the brain's reward circuitry. Activation of NOP receptors has been shown to attenuate the rewarding effects of drugs of abuse, while blockade of these receptors can potentiate reward. Conditioned place preference is a widely used behavioral paradigm to assess the rewarding or aversive properties of drugs. In this model, the association of a distinct environment with the effects of a drug leads to an approach or avoidance behavior towards that environment.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of **(S,S)-J-113397** on morphine- and cocaine-induced conditioned place preference.

Table 1: Effect of **(S,S)-J-113397** on Morphine-Induced Conditioned Place Preference in Rats

Treatment Group	Dose of Morphine (mg/kg, i.p.)	Dose of J-113397 (mg/kg, i.p.)	CPP Score (s)	Statistical Significance
Vehicle + Vehicle	0	0	Not specified	-
Morphine + Vehicle	1.0	0	~150	p < 0.05 vs. Vehicle
Morphine + J-113397	1.0	4.64	~300	p < 0.05 vs. Morphine + Vehicle

Data adapted from Rutten et al., 2011.[\[1\]](#)[\[2\]](#)[\[3\]](#) The study demonstrated that co-administration of J-113397 during the conditioning phase significantly enhanced the CPP induced by a low dose of morphine, suggesting that blockade of the NOP receptor system increases the rewarding effects of morphine.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Effect of **(S,S)-J-113397** on Cocaine-Induced Conditioned Place Preference in Mice

Treatment Group	Dose of Cocaine (mg/kg, i.p.)	Dose of J-113397 (mg/kg, s.c.)	Time in Drug-Paired Chamber (s) - Post-Conditioning	Statistical Significance
Saline + Saline	0	0	~350	-
Cocaine + Saline	15	0	~550	p < 0.05 vs. Saline-Paired Chamber
Cocaine + J-113397	15	3	~650	p < 0.05 vs. Saline-Paired Chamber

Data adapted from Lutfy et al., 2008.[4][5] This study showed that pretreatment with J-113397 enhanced the rewarding action of cocaine, as indicated by a greater amount of time spent in the cocaine-paired chamber.[4][5]

Experimental Protocols

Morphine-Induced Conditioned Place Preference in Rats

This protocol is based on the methodology described by Rutten et al. (2011) to investigate the effect of **(S,S)-J-113397** on the acquisition of morphine-induced CPP.[1][2][3]

Materials:

- Male Sprague-Dawley rats
- Conditioned Place Preference Apparatus (three-chamber design with distinct visual and tactile cues in the two outer chambers)
- Morphine hydrochloride
- **(S,S)-J-113397**
- Vehicle (e.g., sterile saline)

- Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

- Habituation (Day 0):
 - Handle the rats for several days prior to the start of the experiment to acclimate them to the injection procedure.
 - On the day before conditioning, allow each rat to freely explore the entire CPP apparatus for 15 minutes.
- Pre-Conditioning Test (Day 1):
 - Place each rat in the central chamber and allow free access to all three chambers for 15 minutes.
 - Record the time spent in each chamber to establish baseline preference. An unbiased design is used, where animals showing a strong initial preference for one of the conditioning chambers are excluded.
- Conditioning Phase (Days 2-9):
 - This phase consists of eight conditioning sessions (one per day).
 - On alternate days (e.g., Days 2, 4, 6, 8), administer the vehicle for both morphine and J-113397 and confine the rat to one of the outer chambers for 30 minutes.
 - On the other alternate days (e.g., Days 3, 5, 7, 9), administer J-113397 (4.64 mg/kg, i.p.) or its vehicle, followed by morphine (e.g., 1.0 mg/kg, i.p.) or its vehicle, and confine the rat to the other outer chamber for 30 minutes. The chamber paired with the drug treatment is counterbalanced across animals.
- Post-Conditioning Test (Day 10):
 - Place each rat in the central chamber in a drug-free state and allow free access to all three chambers for 15 minutes.

- Record the time spent in each chamber.
- The CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.

Cocaine-Induced Conditioned Place Preference in Mice

This protocol is adapted from the methodology described by Lutfy et al. (2008) to examine the effect of **(S,S)-J-113397** on the rewarding properties of cocaine.[\[4\]](#)[\[5\]](#)

Materials:

- Male wild-type mice
- Conditioned Place Preference Apparatus (three-chamber design)
- Cocaine hydrochloride
- **(S,S)-J-113397**
- Vehicle (e.g., sterile saline)
- Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections

Procedure:

- Pre-Conditioning Test (Day 1):
 - Place each mouse in the neutral central chamber and allow it to freely explore all chambers for 15 minutes.
 - Record the time spent in each of the two larger outer chambers to determine baseline preference.
- Conditioning Phase (Days 2-3):
 - This phase consists of two conditioning sessions, one per day, using an alternate-day design.

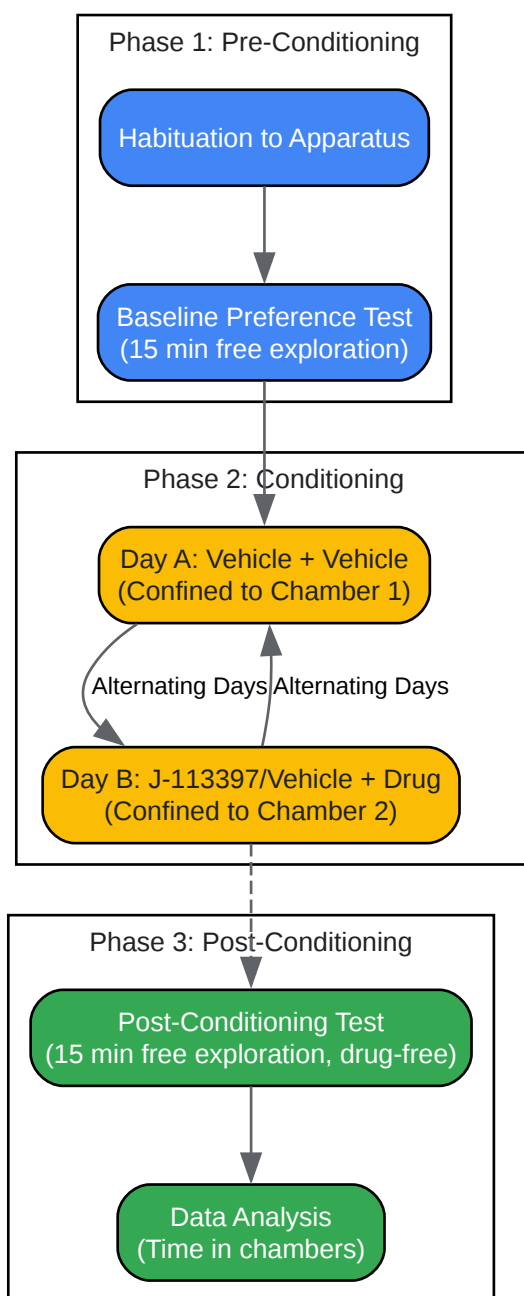
- On one day, administer J-113397 (3 mg/kg, s.c.) or its vehicle, followed 15 minutes later by an injection of cocaine (15 mg/kg, i.p.). Immediately confine the mouse to one of the outer chambers for 30 minutes.
- On the other day, administer the respective vehicles and confine the mouse to the other outer chamber for 30 minutes. The order of drug/vehicle pairing and the specific chamber are counterbalanced across subjects.
- Post-Conditioning Test (Day 4):
 - In a drug-free state, place each mouse in the central chamber and allow free access to all chambers for 15 minutes.
 - Record the time spent in the vehicle-paired and drug-paired chambers.
 - An increase in the time spent in the drug-paired chamber post-conditioning compared to pre-conditioning indicates a place preference.

Visualizations

Signaling Pathway

Caption: NOP Receptor Antagonism and Dopamine Signaling in Reward Pathways.

Experimental Workflow



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Caption: General Experimental Workflow for Conditioned Place Preference.

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- To cite this document: BenchChem. [Application Notes and Protocols: (S,S)-J-113397 in Conditioned Place Preference Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416252#s-s-j-113397-in-conditioned-place-preference-studies]

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